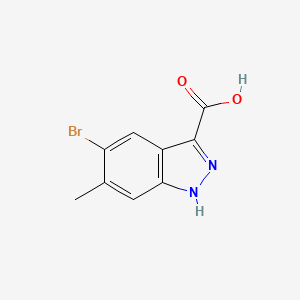

5-bromo-6-methyl-1H-indazole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Bromo-6-methyl-1H-indazole-3-carboxylic acid (5-Br-6-Me-1H-Ind-3-COOH) is an organic compound belonging to the indazole family. It is a derivative of indazole, a heterocyclic aromatic compound containing an indazole ring system. 5-Br-6-Me-1H-Ind-3-COOH is a white crystalline solid with a melting point of 200-205 °C. The compound has a variety of potential applications in the fields of medicinal chemistry, biochemistry, and materials science.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 5-bromo-6-methyl-1H-indazole-3-carboxylic acid, focusing on six unique fields:

Pharmaceutical Development

5-bromo-6-methyl-1H-indazole-3-carboxylic acid is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its indazole core structure is crucial in the development of drugs targeting specific enzymes and receptors, making it a key component in the creation of new therapeutic agents for diseases such as cancer and inflammatory disorders .

Protein Kinase Inhibition

This compound is used in the design and synthesis of protein kinase inhibitors. Protein kinases play a significant role in cell signaling and regulation, and their dysregulation is often associated with cancer. By inhibiting these enzymes, 5-bromo-6-methyl-1H-indazole-3-carboxylic acid derivatives can potentially serve as effective anticancer agents .

Chemical Biology Research

In chemical biology, 5-bromo-6-methyl-1H-indazole-3-carboxylic acid is employed as a building block for the synthesis of small molecules that can probe biological systems. These small molecules help in understanding the function of proteins and other biomolecules within cells, aiding in the discovery of new biological pathways and potential drug targets .

Material Science

This compound is also explored in material science for the development of novel organic materials. Its unique chemical properties allow it to be used in the synthesis of organic semiconductors and other materials with potential applications in electronics and photonics .

Agricultural Chemistry

In agricultural chemistry, derivatives of 5-bromo-6-methyl-1H-indazole-3-carboxylic acid are investigated for their potential use as agrochemicals. These compounds can act as herbicides, fungicides, or insecticides, contributing to the protection of crops and the improvement of agricultural productivity .

Mechanism of Action

Target of Action

“5-bromo-6-methyl-1H-indazole-3-carboxylic acid” is an indazole derivative. Indazole derivatives are known to interact with a variety of biological targets, including various enzymes and receptors . The specific targets of this compound would depend on its exact structure and any modifications it may have.

Mode of Action

The mode of action of “5-bromo-6-methyl-1H-indazole-3-carboxylic acid” would depend on its specific targets. Indazole derivatives often work by binding to their target proteins and modulating their activity .

Biochemical Pathways

The biochemical pathways affected by “5-bromo-6-methyl-1H-indazole-3-carboxylic acid” would depend on its specific targets. Indazole derivatives can affect a variety of pathways, depending on the proteins they interact with .

Result of Action

The molecular and cellular effects of “5-bromo-6-methyl-1H-indazole-3-carboxylic acid” would depend on its specific targets and mode of action. Indazole derivatives can have a variety of effects, ranging from inhibiting enzyme activity to modulating receptor signaling .

properties

IUPAC Name |

5-bromo-6-methyl-1H-indazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-4-2-7-5(3-6(4)10)8(9(13)14)12-11-7/h2-3H,1H3,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMJVFRMSAWBRRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Br)C(=NN2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-6-methyl-1H-indazole-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclohexyl)-2-[[4-(2-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B2717298.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2,6-difluorobenzoate](/img/structure/B2717303.png)